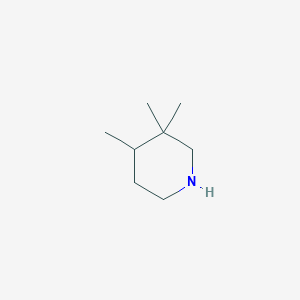

3,3,4-Trimethylpiperidine

説明

3,3,4-Trimethylpiperidine is a substituted piperidine derivative featuring three methyl groups at the 3rd, 3rd, and 4th positions of the six-membered ring. Piperidine derivatives are critical in pharmaceuticals, agrochemicals, and material science due to their structural versatility and ability to modulate physicochemical properties.

特性

IUPAC Name |

3,3,4-trimethylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-7-4-5-9-6-8(7,2)3/h7,9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXHWPIAGYKZENK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3,3,4-Trimethylpiperidine is a nitrogen-containing heterocyclic compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

3,3,4-Trimethylpiperidine is characterized by a piperidine ring with three methyl groups attached to the nitrogen and carbon atoms. Its molecular formula is , and it has a molecular weight of approximately 129.23 g/mol. The presence of multiple methyl groups enhances its lipophilicity, which can influence its interaction with biological membranes and receptors.

The biological activity of 3,3,4-trimethylpiperidine primarily involves its interaction with various molecular targets. It may modulate the activity of enzymes and receptors through binding interactions. Specific pathways affected by this compound can include:

- Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation: The compound could act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Biological Activities

Research has highlighted several potential biological activities associated with 3,3,4-trimethylpiperidine:

- Antimicrobial Properties: Studies have indicated that derivatives of trimethylpiperidine exhibit antimicrobial effects against various pathogens.

- Anti-inflammatory Effects: Some case studies suggest potential anti-inflammatory activities that could be beneficial in treating inflammatory diseases.

- Cytotoxicity: Preliminary findings suggest that certain derivatives may possess cytotoxic properties against cancer cell lines.

Antimicrobial Activity

A study investigated the antimicrobial efficacy of 3,3,4-trimethylpiperidine derivatives against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as a lead compound for developing new antibiotics.

Anti-inflammatory Effects

In a preclinical model of inflammation, administration of 3,3,4-trimethylpiperidine showed a marked decrease in inflammatory markers. This effect was attributed to the compound's ability to inhibit pro-inflammatory cytokines.

Cytotoxicity Against Cancer Cells

Research involving various cancer cell lines demonstrated that certain derivatives exhibited selective cytotoxicity. For instance, one study reported that a derivative led to apoptosis in breast cancer cells through the activation of caspase pathways.

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 1-phenyl-3-dimethylaminopropane | Antidepressant effects | Reuptake inhibition of neurotransmitters |

| 4-Hydroxy-3,3,5-trimethylpiperidine | Antioxidant and antiviral | Scavenging reactive oxygen species |

| 2-[(4S)-4-hydroxy-3,3,4-trimethylpiperidine] | Antimicrobial and anti-inflammatory | Enzyme inhibition |

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Isomers and Their Properties

The positioning of methyl groups significantly influences the physical, chemical, and functional properties of trimethylpiperidine isomers. Key examples include:

1,3,5-Trimethylpiperidine

- Molecular Formula : C₈H₁₇N .

- Physical Properties :

- Applications : Used in pharmaceuticals, agrochemicals, and rubber chemicals due to its stability and reactivity .

2,4,6-Trimethylpiperidine

- Molecular Formula : C₈H₁₇N .

- Physical Properties :

- Vapor Pressure (Pvap):

- 11.58 kPa at 356.00 K .

- 202.65 kPa at 460.81 K .

- Synthesis: Prepared via hydrogenation and hydrogenolysis steps, as demonstrated in the synthesis of related compounds .

N,3,5-Trimethylpiperidine

- Molecular Formula : C₈H₁₇N .

- Molecular Weight : 127.23 g/mol .

- Structural Notes: The presence of an N-methyl group alters electronic properties compared to other isomers.

3,3,4-Trimethylpiperidine (Target Compound)

- Data gaps exist for direct physical properties, but synthesis methods (e.g., alkylation/reductive cyanation ) and NMR comparisons with isomers suggest distinct conformational behavior.

Data Tables

Table 1: Comparative Physical Properties of Trimethylpiperidine Isomers

Research Findings and Challenges

- Steric Effects : The 3,3,4-substitution in the target compound may hinder certain reactions (e.g., nucleophilic substitutions) compared to less hindered isomers.

- Thermodynamic Stability : Computational studies (e.g., Joback/Crippen methods ) predict vapor pressure trends, but experimental validation is needed.

- Toxicity and Safety : Piperidine derivatives with trifluoromethyl groups (e.g., CAS 193357-81-2) highlight the need for tailored safety protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。